

An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

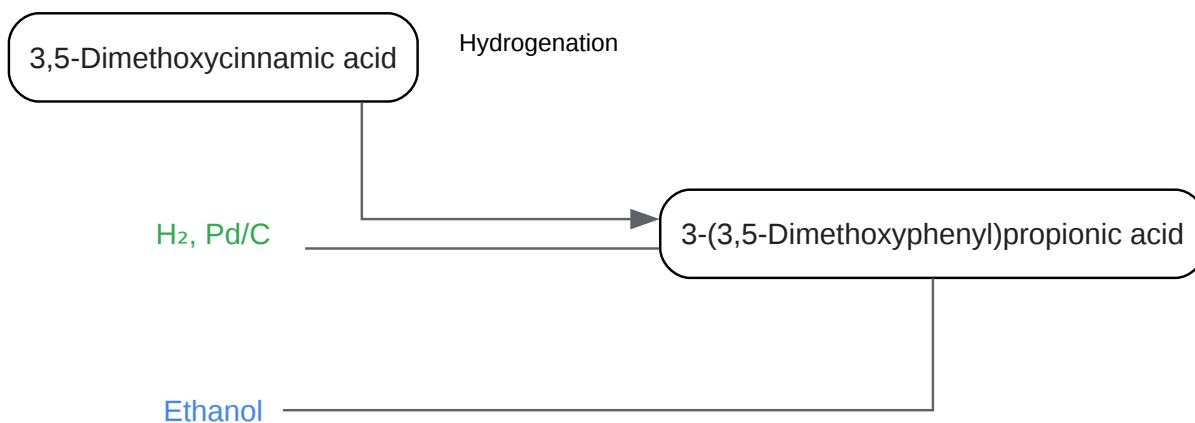
Compound Name: 3-(3,5-Dimethoxyphenyl)propionic acid

Cat. No.: B1308199

[Get Quote](#)

This technical guide provides a comprehensive characterization of **3-(3,5-Dimethoxyphenyl)propionic acid** for researchers, scientists, and drug development professionals. The document summarizes its physicochemical properties, outlines a representative synthesis protocol, and discusses its spectral characteristics. Due to the limited availability of experimental data for this specific isomer, information on biological activity is contextualized with data from structurally related compounds.

Physicochemical Properties


3-(3,5-Dimethoxyphenyl)propionic acid is a carboxylic acid derivative of dimethoxybenzene. Its core structure consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and a propionic acid tail. This substitution pattern influences its chemical reactivity and potential biological interactions.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₄	MySkinRecipes
Molecular Weight	210.23 g/mol	MySkinRecipes
Melting Point	60-62 °C	MySkinRecipes
Boiling Point	175 °C at 1 mmHg	MySkinRecipes
CAS Number	717-94-2	MySkinRecipes

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3-(3,5-Dimethoxyphenyl)propionic acid** is not readily available in the reviewed literature, a common synthetic route for this class of compounds involves the reduction of the corresponding cinnamic acid derivative. The following is a representative protocol based on the synthesis of similar arylpropionic acids.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General synthesis route for **3-(3,5-Dimethoxyphenyl)propionic acid**.

Experimental Protocol:

- Dissolution: Dissolve 3,5-dimethoxycinnamic acid in a suitable solvent, such as ethanol, in a reaction flask.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

- **Filtration:** Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to remove the solvent.
- **Purification:** The resulting crude product can be purified by recrystallization or column chromatography to yield pure **3-(3,5-Dimethoxyphenyl)propionic acid**.

Spectroscopic Characterization

Experimental spectra for **3-(3,5-Dimethoxyphenyl)propionic acid** are not widely available. However, based on its chemical structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the protons of the propionic acid chain.

- **Aromatic Protons:** The protons on the benzene ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). Due to the meta-substitution pattern, a characteristic splitting pattern would be observed.
- **Methoxy Protons:** A sharp singlet corresponding to the six protons of the two methoxy groups would be expected around δ 3.7-3.9 ppm.
- **Propionic Acid Protons:** The two methylene groups of the propionic acid chain will appear as triplets in the aliphatic region (δ 2.5-3.0 ppm).
- **Carboxylic Acid Proton:** The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show signals for each unique carbon atom in the molecule.

- **Carbonyl Carbon:** The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ 170-180 ppm).
- **Aromatic Carbons:** The carbons of the benzene ring will appear in the aromatic region (δ 100-160 ppm). The carbons attached to the methoxy groups will be the most downfield in this region.
- **Methoxy Carbons:** The carbons of the methoxy groups will appear as a single peak around δ 55-60 ppm.
- **Aliphatic Carbons:** The two methylene carbons of the propionic acid chain will appear in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

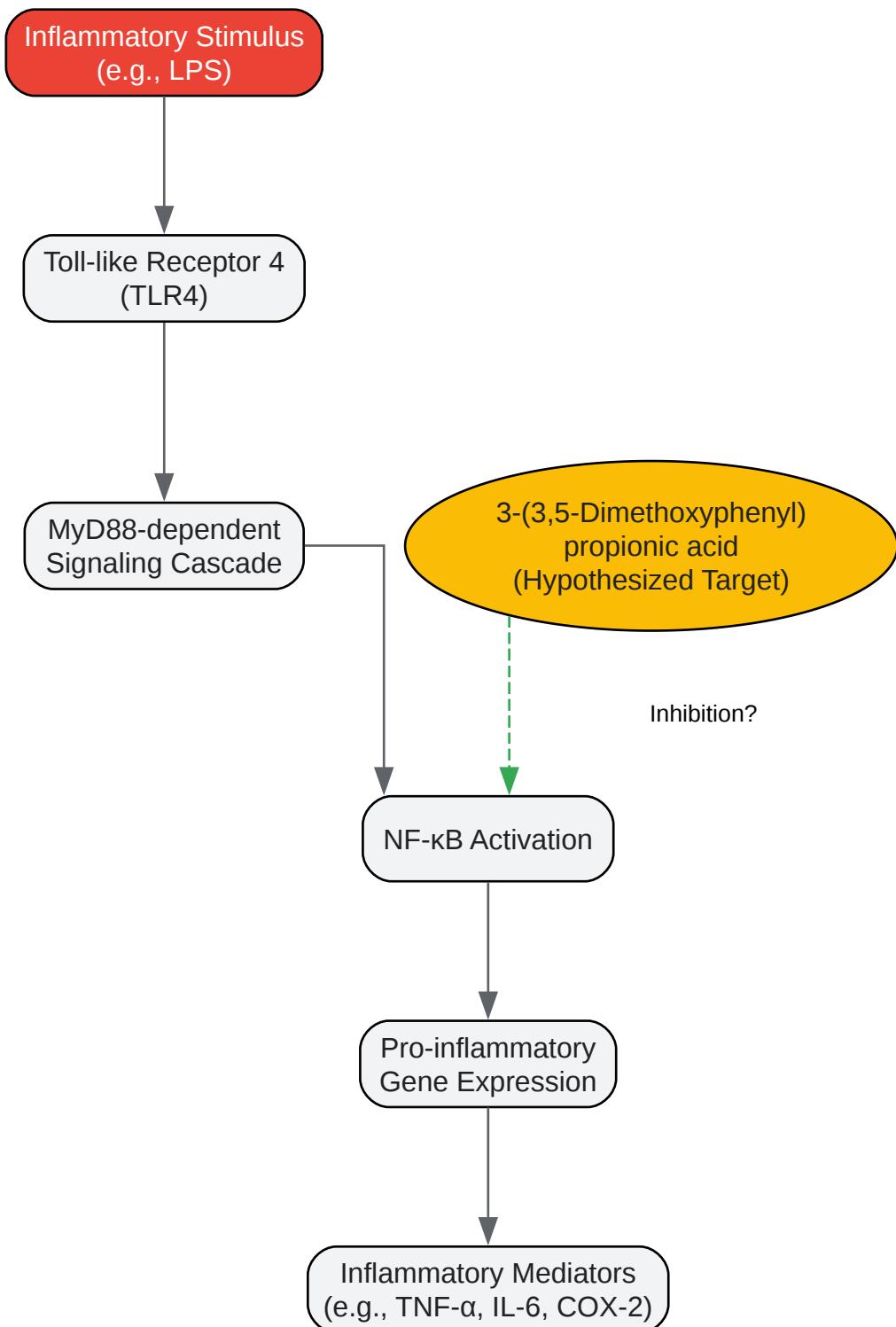
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present.

- **O-H Stretch:** A broad absorption band in the region of 2500-3300 cm^{-1} is characteristic of the hydroxyl group of the carboxylic acid due to hydrogen bonding.
- **C=O Stretch:** A strong, sharp absorption band around 1700-1725 cm^{-1} corresponds to the carbonyl group of the carboxylic acid.
- **C-O Stretch:** Absorption bands for the C-O stretching of the methoxy groups and the carboxylic acid will be present in the 1000-1300 cm^{-1} region.
- **C-H Stretch:** Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm^{-1} .

Mass Spectrometry

In mass spectrometry (MS), the molecular ion peak $[\text{M}]^+$ would be expected at an m/z corresponding to the molecular weight of the compound (210.23). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the propionic acid side chain.

Biological Activity and Potential Applications


There is a lack of specific biological activity data for **3-(3,5-Dimethoxyphenyl)propionic acid** in the scientific literature. However, its structural similarity to other dimethoxyphenylpropionic acid isomers and related phenolic compounds suggests potential areas for investigation.

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).^[1] Compounds with similar structural motifs have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

For instance, the related compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active principle found in kimchi, has demonstrated antioxidant and anti-inflammatory properties.^[2] It has been shown to inhibit the development of atherosclerosis in animal models.^[2]

Derivatives of 3-(2,5-dimethoxyphenyl)propionic acid are being explored for their potential in pharmaceutical research, including as anticancer and anti-inflammatory agents.^[3]

The following diagram illustrates a potential signaling pathway that could be investigated for **3-(3,5-Dimethoxyphenyl)propionic acid**, based on the known activities of related compounds that modulate inflammatory responses.

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory mechanism of action.

Given its structural features, **3-(3,5-Dimethoxyphenyl)propionic acid** is a candidate for investigation in various drug discovery programs, particularly those targeting inflammation, oxidative stress, and metabolic disorders. Its utility as a building block in the synthesis of more complex pharmaceutical intermediates is also of significant interest.^[4]

Conclusion

3-(3,5-Dimethoxyphenyl)propionic acid is a readily characterizable organic compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding of its properties and outlines logical starting points for future research. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. 3-(3,5-Dimethoxyphenyl)propionic acid [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)propionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308199#characterization-of-3-3-5-dimethoxyphenyl-propionic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com